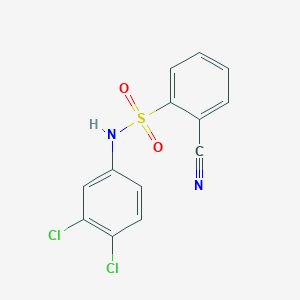

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to 2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide, often involves reactions that yield novel compounds with potential for various applications. For instance, Gul et al. (2016) described the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides using microwave irradiation, a method that confirms the compound's structure through 1H NMR, 13C NMR, and HRMS, highlighting the efficiency of modern synthetic techniques in creating complex sulfonamide derivatives (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonding, which stabilizes the compounds' structures. Siddiqui et al. (2008) examined the crystal structures of similar compounds, noting the role of sulfonamide groups in forming chains of molecules through hydrogen bonds, which contribute to the stability and potential reactivity of these compounds (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions that reflect their reactivity and potential utility. The synthesis and structural characterization of these compounds, as demonstrated by Kobkeatthawin et al. (2017), involve reactions under basic conditions, leading to compounds with significant yields and purity. This study highlights the chemical reactivity and potential for further functionalization of benzenesulfonamide derivatives (Kobkeatthawin et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including solubility and crystal structure, are crucial for understanding their behavior in various solvents and conditions. Li et al. (2019) provided detailed insights into the solubility and thermodynamic dissolution properties of benzenesulfonamide in multiple solvents, offering a foundation for predicting the compound's behavior in different environments (Li et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide, including its reactivity and interactions with other molecules, are influenced by its structural features. Studies such as those by Giubellina et al. (2006) explore the reactivity of similar compounds, providing insights into their potential chemical transformations and interactions based on their molecular structure (Giubellina et al., 2006).

Applications De Recherche Scientifique

Synthesis and Carbonic Anhydrase Inhibitory Effects

A study on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, including various ketones and their inhibitory effects on hCA I and II isoenzymes, demonstrated potent inhibition by new synthesized sulphonamide derivatives. This highlights the compound's potential application in designing inhibitors for carbonic anhydrase, which plays a significant role in various physiological processes (Gul et al., 2016).

Structural Analysis

Another study focused on the structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide, revealing their stabilization by extensive intra- and intermolecular hydrogen bonds. This structural insight could be crucial for understanding the compound's interactions and designing related medicinal compounds (Siddiqui et al., 2008).

Orientations Futures

The future directions for “2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide” could involve further exploration of its potential as a lead compound in the development of novel anticancer compounds . Additionally, more detailed studies on its physical and chemical properties, synthesis methods, and mechanism of action could provide valuable insights for researchers.

Propriétés

IUPAC Name |

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S/c14-11-6-5-10(7-12(11)15)17-20(18,19)13-4-2-1-3-9(13)8-16/h1-7,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXDRPBSMHFMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)